2-(3-fluorophenoxy)acetic acid

Overview

Description

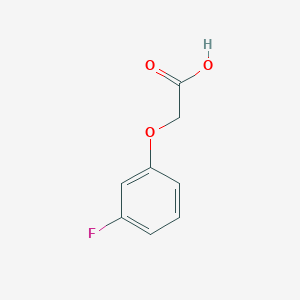

2-(3-Fluorophenoxy)acetic acid (CAS: 404-98-8) is a fluorinated derivative of phenoxyacetic acid, characterized by a fluorine atom at the 3-position of the phenoxy ring. Its molecular formula is C₈H₇FO₃, with a molecular weight of 170.14 g/mol. The compound features an acetic acid group (-CH₂COOH) linked to the oxygen atom of the fluorinated aromatic ring. Fluorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs, influencing its reactivity and interactions in biological systems .

This compound is primarily used in pharmaceutical and agrochemical research, particularly in synthesizing enzyme inhibitors and bioactive molecules. Its structural versatility allows for modifications that tailor electronic and steric properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenoxy)acetic acid typically involves the reaction of 3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-fluorophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted phenoxy-acetic acid derivatives.

Scientific Research Applications

Chemistry: 2-(3-fluorophenoxy)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key analogs differ in substituent type (halogen, methoxy, trifluoromethyl) and position on the phenoxy ring. These variations impact electronic effects, acidity (pKa), and lipophilicity (logP):

Physicochemical Properties

- Acidity: Fluorine’s electronegativity lowers the pKa of this compound (~3.3) compared to the chloro analog (~3.7) .

- Lipophilicity: Trifluoromethyl groups (logP ~2.2) increase membrane permeability over mono-fluorinated (logP ~1.5) or non-halogenated analogs (logP ~1.0) .

- Solubility : Fluorinated compounds exhibit moderate aqueous solubility (e.g., ~5–10 mg/mL for 3-F analog), suitable for formulation in polar solvents .

Biological Activity

2-(3-fluorophenoxy)acetic acid (CAS No. 404-98-8) is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a fluorine atom positioned on the phenoxy ring, which is crucial for its biological activity. The synthesis typically involves the nucleophilic substitution reaction between 3-fluorophenol and chloroacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances its reactivity and binding affinity, impacting its efficacy in biochemical assays and therapeutic applications.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in antiparasitic applications. For instance, in structure-activity relationship (SAR) studies involving aryl acetamide derivatives, it was noted that compounds with electron-withdrawing groups like fluorine exhibited improved potency against Cryptosporidium species, with effective concentrations (EC50) significantly lower than those of related compounds .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.17 | Effective against Cryptosporidium |

| SLU-2633 | 0.17 | Lead compound for cryptosporidiosis treatment |

| SLU-10482 | 0.07 | Improved potency and oral efficacy |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low toxicity towards healthy cells while maintaining significant activity against target pathogens. This profile suggests its potential utility in therapeutic settings where selective toxicity is paramount .

Case Studies

- Study on Antiparasitic Efficacy : A study synthesized various derivatives of aryl acetamides, including those with the fluorinated phenoxy group. The results indicated that the introduction of fluorine not only enhanced the binding affinity but also improved the overall pharmacokinetic properties of these compounds, making them suitable candidates for further development against parasitic infections .

- Therapeutic Applications : Research has indicated that derivatives of this compound can serve as lead compounds in drug discovery efforts aimed at treating malaria and other parasitic diseases. The specific positioning of the fluorine atom has been shown to play a critical role in enhancing the efficacy of these compounds.

Comparison with Related Compounds

The unique positioning of the fluorine atom in this compound distinguishes it from other similar compounds, such as phenoxyacetic acid and its other fluorinated analogs. This structural difference contributes to variations in reactivity, biological activity, and therapeutic potential.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 3 | High potency against Cryptosporidium |

| Phenoxyacetic acid | No fluorine | Lower biological activity |

| (4-Fluoro-phenoxy)-acetic acid | Fluorine at position 4 | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-fluorophenoxy)acetic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 3-fluorophenol and chloroacetic acid under alkaline conditions (e.g., NaHCO₃). For purity optimization, post-reaction acidification (e.g., HCl) isolates the product, followed by recrystallization or column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC (Rf ~0.3–0.5) and NMR (e.g., δ 4.6 ppm for -OCH₂CO₂H) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- LC-MS/MS : Detects molecular ion [M-H]⁻ at m/z 199.03 and fragment ions (e.g., m/z 139 for fluorophenoxy loss) .

- ¹³C NMR : Key peaks include δ 170–175 ppm (carboxylic acid C=O) and δ 110–160 ppm (aromatic C-F coupling) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) for retention time ~8–10 min .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (CLP classification: H312) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize with NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound derivatives?

- Methodology :

- Catalyst Optimization : Replace NaBr with TEMPO (0.1 mmol) to enhance oxidation efficiency in intermediate steps .

- Solvent Selection : Acetonitrile improves nucleophilicity compared to acetone, increasing substitution rates by ~20% .

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize by-products (e.g., di-alkylated impurities) .

Q. What strategies address discrepancies in NMR data for fluorinated aromatic compounds like this compound?

- Methodology :

- Decoupling Experiments : Suppress ¹⁹F-¹H coupling artifacts in ¹H NMR (e.g., split peaks at δ 7.0–7.5 ppm) .

- Solvent Effects : Use CD₃OD instead of D₂O to sharpen carboxyl proton signals (δ 12–13 ppm) .

- Quantitative ¹³C NMR : Assign ambiguous peaks by spiking with authentic standards .

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

- Methodology :

- DFT Calculations : Model electron-withdrawing effects of the fluorine atom on the phenoxy ring, which reduces pKa of the acetic acid group (predicted ΔpKa = ~1.2 vs. non-fluorinated analogs) .

- Kinetic Studies : Compare esterification rates with alcohols (e.g., methanol vs. tert-butanol) to quantify steric hindrance .

Q. Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodology :

- Impurity Profiling : Use DSC to detect eutectic mixtures (e.g., residual 3-fluorophenol lowers mp by 10–15°C) .

- Polymorphism Screening : Conduct X-ray crystallography to identify crystalline forms (e.g., orthorhombic vs. monoclinic) .

Q. How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- Dose-Response Curves : Normalize data to internal controls (e.g., % inhibition at 10 µM) to account for assay variability .

- Metabolite Screening : Use LC-HRMS to rule out degradation products (e.g., hydrolyzed acetic acid moiety) .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating this compound as a thyroid receptor agonist?

- Methodology :

- Positive Controls : Include T3 (triiodothyronine) at 1–100 nM to benchmark EC₅₀ values .

- Solvent Controls : Use DMSO (≤0.1% v/v) to rule out vehicle effects on receptor binding.

- Counter-Screens : Test against TRα/TRβ isoforms to confirm selectivity .

Q. How to design stability studies for this compound under physiological conditions?

Properties

IUPAC Name |

2-(3-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYZZZCPJOWSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364255 | |

| Record name | (3-Fluoro-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-98-8 | |

| Record name | (3-Fluoro-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.